molecular formula C28H56O4S2Sn B1589943 Dibutyltin-bis(isooctylthioglycolate) CAS No. 25168-24-5

Dibutyltin-bis(isooctylthioglycolate)

Cat. No.: B1589943
CAS No.: 25168-24-5
M. Wt: 639.6 g/mol
InChI Key: VNPRJHMMOKDEDZ-UHFFFAOYSA-L
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Description

Dibutyltin-bis(isooctylthioglycolate) is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.582 g/mol . This compound is known for its applications in various industrial processes, particularly as a stabilizer and catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin-bis(isooctylthioglycolate) is typically synthesized through the reaction of dibutyltin oxide with isooctylthioglycolate under controlled conditions. The reaction involves heating the reactants in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of dibutyltin-bis(isooctylthioglycolate) involves the use of large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the complete conversion of the starting materials to the final product. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dibutyltin-bis(isooctylthioglycolate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of dibutyltin-bis(isooctylthioglycolate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of dibutyltin-bis(isooctylthioglycolate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .

Mechanism of Action

The mechanism of action of dibutyltin-bis(isooctylthioglycolate) involves its interaction with various molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the reactants, thereby accelerating the reaction rate. In biological systems, it may interact with cellular components and enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dibutyltin-bis(isooctylthioglycolate) include:

Uniqueness

Dibutyltin-bis(isooctylthioglycolate) is unique due to its specific structure and the presence of isooctylthioglycolate ligands, which impart distinct chemical and physical properties. This uniqueness makes it particularly effective as a stabilizer and catalyst in various industrial applications .

Properties

IUPAC Name

6-methylheptyl 2-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPRJHMMOKDEDZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O4S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881223
Record name 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25168-24-5, 6512-94-3
Record name Dibutyltin diisooctylthioglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2'-[(dibutylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisooctyl 2,2'-[(dibutylstannylene)bis(thio)]diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYLTIN-BIS(ISOOCTYLTHIOGLYCOLATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28N051P3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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